sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate
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Overview
Description
Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and an oxetane ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Oxetane Ring: The oxetane ring is introduced through a cyclization reaction, often involving the use of an appropriate diol and a dehydrating agent.
Esterification: The carboxylic acid group is esterified using an alcohol, typically under acidic conditions.
Neutralization: The final step involves neutralizing the esterified product with sodium hydroxide to obtain the sodium salt form of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxetane derivatives or deprotected amino acids.
Scientific Research Applications
Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate
- Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-phenyloxetan-3-yl)propanoate
Uniqueness
Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate is unique due to the presence of the ethyl-substituted oxetane ring, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
2648939-76-6 |
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Molecular Formula |
C13H22NNaO5 |
Molecular Weight |
295.3 |
Purity |
95 |
Origin of Product |
United States |
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